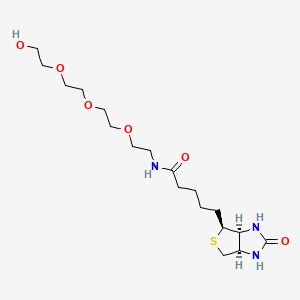

Biotin-PEG4-OH

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIIDTTUJDVFCP-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG4-OH: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG4-OH

This compound is a heterobifunctional biotinylation reagent that incorporates a biotin moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[1][2] This unique combination of features makes it a versatile tool in bioconjugation, drug delivery, and diagnostics. The biotin group provides a high-affinity binding site for avidin and streptavidin, enabling its use in a wide array of detection and purification systems. The PEG4 spacer arm increases the water solubility of the molecule and its conjugates, reduces steric hindrance, and minimizes non-specific binding.[3] The terminal hydroxyl group, while not reactive on its own, serves as a versatile handle for further chemical modification, allowing for the covalent attachment of Biotin-PEG4 to a variety of molecules and surfaces.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing bioconjugation strategies and for the formulation of biotinylated compounds.

| Property | Value | Reference(s) |

| Synonyms | (+)-Biotin-PEG4-alcohol | [1][4] |

| CAS Number | 1217609-84-1 | [1] |

| Molecular Formula | C18H33N3O6S | [1] |

| Molecular Weight | 419.54 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO and water (e.g., 10 mg/mL) | [5] |

| Storage Conditions | -20°C, protected from moisture | [3] |

| Stability | Stable for at least 2 years when stored properly | [5] |

Core Applications

The unique structure of this compound lends itself to a variety of applications in research and drug development.

Bioconjugation and Labeling

The primary application of this compound is in bioconjugation, where it is used to attach a biotin label to proteins, peptides, nucleic acids, and other biomolecules. This is achieved by first activating the terminal hydroxyl group to a more reactive species. Once biotinylated, these biomolecules can be used in a multitude of applications, including:

-

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry.

-

Affinity Chromatography: Purification of proteins and other molecules.

-

Cellular Imaging and Tracking: Visualization of biomolecules in cells and tissues.

-

Surface Immobilization: Attachment of biomolecules to biosensors, microarrays, and other surfaces.

Targeted Drug Delivery

Biotin serves as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells. By conjugating a therapeutic agent to this compound, it is possible to create a targeted drug delivery system that selectively delivers the drug to the tumor site, potentially increasing efficacy and reducing off-target toxicity. The PEG4 spacer enhances the solubility and circulation time of the drug conjugate.

Nanoparticle Functionalization

This compound can be used to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles. This biotinylation allows for the attachment of targeting moieties (via avidin/streptavidin bridging) or for the direct targeting of cancer cells.

Experimental Protocols: Activation of the Hydroxyl Group

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most biomolecules. Therefore, it must first be activated or converted into a more reactive functional group. Below are detailed methodologies for common activation strategies.

Conversion to a Tosylate for Reaction with Nucleophiles

One of the most common methods for activating a hydroxyl group is to convert it into a tosylate. The tosyl group is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack by amines, thiols, or other nucleophiles.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Anhydrous pyridine or other suitable organic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Stir plate and magnetic stir bar

-

Ice bath

-

Standard laboratory glassware

Protocol:

-

Dissolution: Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add 2-3 equivalents of anhydrous pyridine to the solution. The base acts as a catalyst and scavenges the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Tosyl Chloride: Slowly add 1.5-2 equivalents of tosyl chloride to the cooled solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a small amount of water.

-

Dilute the mixture with additional DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude Biotin-PEG4-OTs.

-

-

Purification: Purify the product by column chromatography on silica gel.

The resulting Biotin-PEG4-OTs can then be reacted with a nucleophile (e.g., an amine on a protein) to form a stable conjugate.

Mitsunobu Reaction for Direct Conjugation

The Mitsunobu reaction allows for the direct conversion of the hydroxyl group into a variety of other functional groups, including esters, ethers, and azides, in a single step with inversion of configuration.[6][7][8] This method is particularly useful for coupling this compound to acidic nucleophiles like carboxylic acids.

Materials:

-

This compound

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

The nucleophile to be conjugated (e.g., a carboxylic acid-containing molecule)

-

Anhydrous THF

-

Stir plate and magnetic stir bar

-

Ice bath

-

Standard laboratory glassware

Protocol:

-

Dissolution: Dissolve this compound, the nucleophile (1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by chromatography.

-

-

Purification: Purify the desired conjugate by column chromatography.

Signaling Pathways and Cellular Uptake Mechanisms

The efficacy of biotin-targeted therapies relies on the efficient uptake of the biotinylated conjugate by the target cells. While the precise mechanisms are still under investigation, two primary pathways are considered.

The Sodium-Dependent Multivitamin Transporter (SMVT) Pathway

Native biotin is primarily taken up by cells via the Sodium-Dependent Multivitamin Transporter (SMVT).[9][10] This transporter recognizes the carboxylic acid group of biotin. Most biotin conjugates, including those derived from this compound, have this carboxylic acid group modified, which is thought to reduce their affinity for SMVT.

Caption: SMVT-mediated uptake of native biotin.

Receptor-Mediated Endocytosis of Biotinylated Conjugates

For biotinylated drug conjugates and nanoparticles, the primary uptake mechanism in cancer cells is believed to be receptor-mediated endocytosis, likely involving as-yet-unidentified biotin receptors that are overexpressed on the cancer cell surface.

Caption: Receptor-mediated endocytosis of a biotin-drug conjugate.

Experimental Workflow for Biotinylation of a Protein

The following diagram outlines a general experimental workflow for the biotinylation of a protein using an activated form of this compound (e.g., Biotin-PEG4-NHS ester, which can be synthesized from this compound).

References

- 1. purepeg.com [purepeg.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. (+)-Biotin-PEG4-alcohol | 1217609-84-1 [amp.chemicalbook.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Biotin-PEG4-OH: Structure, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-OH, a versatile heterobifunctional linker widely employed in biomedical research and drug development. We will delve into its chemical structure, key properties, and detailed experimental protocols for its application in bioconjugation and as a component of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is composed of three key moieties: a biotin molecule, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group (-OH). The biotin component provides a high-affinity binding site for streptavidin and avidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule. The terminal hydroxyl group allows for further chemical modification and conjugation to other molecules of interest.

The detailed chemical structure of this compound is presented below.

Caption: Chemical Structure of this compound.

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1217609-84-1 | [1][2] |

| Molecular Formula | C18H33N3O6S | [1][2] |

| Molecular Weight | 419.54 g/mol | [1][2] |

| Appearance | White to off-white solid or waxy solid | [2] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in water and DMSO | [4] |

| Storage | Store at -20°C, desiccated | [3] |

Experimental Protocols

The terminal hydroxyl group of this compound is not reactive towards amines or thiols directly. Therefore, it requires chemical activation for conjugation to biomolecules. A common strategy is to convert the hydroxyl group into a better leaving group, such as a tosylate or a succinimidyl ester.

Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosyl group, which is a good leaving group for nucleophilic substitution by thiols or amines.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Diethyl ether (cold)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution with stirring.

-

Slowly add p-Toluenesulfonyl chloride (1.5-2.0 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the solid product by filtration and dry under vacuum.

Biotinylation of Proteins using Activated Biotin-PEG4-NHS Ester

This protocol outlines a general procedure for labeling proteins with primary amines (e.g., lysine residues) using the N-hydroxysuccinimide (NHS) ester of Biotin-PEG4. This compound can be converted to its NHS ester derivative by reacting it with N,N'-Disuccinimidyl carbonate (DSC) or by a two-step process involving activation of a carboxyl-terminated PEG linker. For simplicity, this protocol assumes the use of a commercially available or pre-synthesized Biotin-PEG4-NHS ester.

Materials:

-

Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG4-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an appropriate reaction buffer using a desalting column or dialysis.

-

Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Biotinylation Reaction:

-

Calculate the required volume of the Biotin-PEG4-NHS Ester stock solution to achieve the desired molar excess of the biotinylation reagent to the protein. A 10-20 fold molar excess is a common starting point.

-

Add the calculated volume of the Biotin-PEG4-NHS Ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time and temperature may need to be determined empirically for each protein.

-

-

Purification: Remove the unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

-

Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5]

Application in PROTAC Development

This compound and its derivatives are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Biotin-PEG4 linker connects the target protein-binding ligand to the E3 ligase-binding ligand. The biotin moiety can be used as a versatile handle for purification and in vitro assays.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

Caption: PROTAC Mechanism of Action.

Experimental Workflow for PROTAC Synthesis using a Biotin-PEG4 Linker

The synthesis of a PROTAC is a multi-step process. The following is a generalized workflow illustrating the assembly of a PROTAC using a Biotin-PEG4 linker. This example assumes the target protein is IRAK4 and the E3 ligase is Cereblon (CRBN).[3][6]

Caption: Generalized PROTAC Synthesis Workflow.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided protocols and workflows serve as a starting point for the practical application of this versatile linker in bioconjugation and the exciting field of targeted protein degradation. For specific applications, optimization of the described procedures is recommended.

References

- 1. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-PEG4-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, biological applications, and experimental considerations of Biotin-PEG4-OH, a versatile heterobifunctional linker.

Introduction

This compound is a chemically synthesized compound that incorporates three key functional components: a biotin moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group (-OH). This unique architecture makes it an invaluable tool in a wide range of life science research and drug development applications. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling robust detection and purification strategies. The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions.[1][2][3] The terminal hydroxyl group offers a versatile handle for further chemical modification and conjugation to various molecules of interest.[4] This guide provides a detailed overview of the properties, characteristics, and applications of this compound, along with relevant experimental protocols and pathway diagrams.

Core Properties and Characteristics

This compound is a water-soluble, waxy solid at room temperature.[5][6] Its key physicochemical properties are summarized in the table below, compiled from various commercial suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1217609-84-1 | [1][5][] |

| Molecular Formula | C18H33N3O6S | [5][6][] |

| Molecular Weight | 419.54 g/mol | [5][6][] |

| Appearance | White to off-white waxy solid | [5][6] |

| Purity | ≥95% | [1][][8] |

| Solubility | Soluble in water and DMSO | [1][6] |

| Storage Conditions | -20°C, protected from moisture and light | [1][6][] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound lends itself to a multitude of applications in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Bioconjugation and Labeling

Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in molecular biology.[9][10][11] this compound serves as a versatile reagent for this purpose. The terminal hydroxyl group can be chemically modified to introduce other reactive functionalities, such as NHS esters for targeting primary amines on proteins or azides/alkynes for click chemistry reactions.[12][13][14] The resulting biotinylated molecules can be used in a variety of applications, including:

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies or proteins allow for highly sensitive detection using streptavidin-enzyme conjugates.[15][16][17] The PEG4 spacer helps to minimize steric hindrance, ensuring efficient binding of streptavidin to the biotin tag.[2][18]

-

Affinity Purification: Biotinylated molecules can be readily isolated from complex mixtures using streptavidin-functionalized resins or beads.[9][11]

-

Cell Surface Labeling: The hydrophilicity of the PEG spacer makes this compound derivatives suitable for labeling cell surface proteins without permeating the cell membrane.[11]

Targeted Drug Delivery

The high-affinity interaction between biotin and the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of cancer cells, has been exploited for targeted drug delivery.[19][20] this compound can be used as a linker to conjugate therapeutic agents to targeting moieties. The PEG4 spacer can improve the pharmacokinetic properties of the drug conjugate by increasing its half-life and reducing immunogenicity.[17][21][22][23][24]

PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[25][26] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design. PEG linkers, such as those derived from this compound, are frequently used in PROTAC synthesis.[25][26][27][28] The flexibility and hydrophilicity of the PEG chain can enhance the solubility and cell permeability of the PROTAC molecule, and its length can be optimized to promote the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][12][28]

Experimental Protocols

This section provides generalized protocols for common experimental techniques where this compound or its derivatives can be utilized. Researchers should optimize these protocols for their specific applications.

General Protein Biotinylation using a Biotin-PEG4-NHS Ester Derivative

This protocol describes the biotinylation of a protein using a derivative of this compound where the terminal hydroxyl has been converted to an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG4-NHS ester

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for buffer exchange

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.[29]

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio should be determined empirically.[29]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[29]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin reagent by buffer exchange using a desalting column or dialysis.[29]

-

Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Western Blotting with a Biotinylated Primary Antibody

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Biotinylated primary antibody

-

Streptavidin-HRP conjugate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[15]

-

Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.[15]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15]

-

Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer. Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature.[15]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a suitable imaging system.[15]

General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a general two-step approach for synthesizing a PROTAC using a bifunctional PEG linker.

Materials:

-

Target protein ligand with a reactive handle (e.g., amine or alkyne)

-

E3 ligase ligand with an orthogonal reactive handle (e.g., carboxylic acid or azide)

-

Bifunctional PEG linker (e.g., Amine-PEG4-COOH or Azide-PEG4-NHS ester)

-

Coupling reagents (e.g., HATU, DIPEA for amide bond formation)

-

Copper catalyst (for click chemistry, if applicable)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., HPLC)

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate anhydrous solvent.

-

Add the coupling reagents and stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[9]

-

-

Second Coupling Reaction:

-

Dissolve the purified E3 ligase-linker intermediate and the target protein ligand in a suitable solvent.

-

If using click chemistry, add the copper catalyst. For amide bond formation, use appropriate coupling reagents.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.[9]

-

Signaling Pathways and Experimental Workflows

Biotin-Streptavidin Interaction Workflow

The high-affinity interaction between biotin and streptavidin is fundamental to many applications of this compound. The following diagram illustrates a typical workflow for using a biotinylated probe to detect a target protein.

Caption: Workflow of biotin-streptavidin based detection.

Receptor-Mediated Endocytosis of a Biotinylated Ligand

The cellular uptake of biotinylated molecules can occur via receptor-mediated endocytosis, particularly through the biotin receptor (SMVT). This process is crucial for biotin-targeted drug delivery.

Caption: Simplified pathway of receptor-mediated endocytosis.

PROTAC-Mediated Protein Degradation Workflow

This compound can be a component of the linker in a PROTAC molecule. The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly versatile and valuable tool for researchers and drug development professionals. Its unique combination of a high-affinity biotin tag, a hydrophilic PEG spacer, and a modifiable hydroxyl group enables a wide array of applications in bioconjugation, targeted drug delivery, and the development of novel therapeutics like PROTACs. Understanding its core properties and the experimental considerations for its use is crucial for leveraging its full potential in advancing scientific discovery and developing next-generation medicines.

References

- 1. Biotinylated Antibodies [bdbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. novopro.cn [novopro.cn]

- 6. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Cell surface biotinylation [protocols.io]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 14. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

- 15. fortislife.com [fortislife.com]

- 16. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lumiprobe.com [lumiprobe.com]

- 22. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 25. southernbiotech.com [southernbiotech.com]

- 26. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]

- 27. precisepeg.com [precisepeg.com]

- 28. attogene.com [attogene.com]

- 29. proteochem.com [proteochem.com]

An In-depth Technical Guide to Biotin-PEG4-OH: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-OH, a versatile heterobifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology. We will delve into its core properties, explore its diverse applications, and provide detailed experimental protocols for its use.

Core Properties of this compound

This compound is a biotinylation reagent that contains a biotin moiety linked to a hydroxyl group through a 4-unit polyethylene glycol (PEG) spacer. This structure imparts unique and advantageous characteristics for a variety of biomedical applications. The biotin group provides a high-affinity binding site for avidin and streptavidin, one of the strongest known non-covalent interactions in biology, making it an excellent tool for detection, purification, and targeting.[1] The PEG spacer arm increases the hydrophilicity of the molecule, which in turn can enhance the solubility of the conjugated biomolecule and reduce aggregation.[2] Furthermore, the flexible PEG linker minimizes steric hindrance, allowing the biotin moiety to effectively bind to the deep biotin-binding pocket of avidin or streptavidin.[3]

The terminal hydroxyl (-OH) group provides a site for further chemical modification, allowing for the conjugation of this compound to a variety of molecules and surfaces. This hydroxyl group can be activated or converted to other functional groups for specific conjugation chemistries.

Below is a summary of the key quantitative data for this compound:

| Property | Value | References |

| Molecular Weight | 419.54 g/mol | [4][5] |

| Molecular Formula | C18H33N3O6S | [2][4][6] |

| CAS Number | 1217609-84-1 | [2][5][6] |

| Appearance | Waxy Solid | [4][5] |

| Purity | ≥95% | [6] |

| Solubility | Soluble in water and DMSO | |

| Storage Conditions | -20°C for long-term storage, protect from light | [2] |

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

-

Bioconjugation: The primary application of this compound is in the biotinylation of biomolecules such as proteins, antibodies, peptides, and nucleic acids. Once biotinylated, these molecules can be used in various assays, including ELISAs, Western blotting, and immunohistochemistry, where the biotin tag is detected using streptavidin-enzyme or streptavidin-fluorophore conjugates. This approach often leads to signal amplification and enhanced assay sensitivity.[1]

-

Targeted Drug Delivery: In the field of drug delivery, this compound can be used to functionalize nanoparticles, liposomes, or drug-polymer conjugates. The biotin moiety serves as a targeting ligand, directing the therapeutic payload to cells or tissues that overexpress biotin receptors. The PEG linker enhances the biocompatibility and circulation time of the delivery vehicle by creating a hydrophilic shield, often referred to as a "stealth" effect, which reduces clearance by the immune system.

-

Nanoparticle Functionalization: this compound is used to modify the surface of various nanoparticles, such as gold nanoparticles or quantum dots.[7] This functionalization allows for the specific immobilization of these nanoparticles on streptavidin-coated surfaces or their use as probes in bioassays.

-

Surface Modification: The linker can be used to biotinylate surfaces for the development of biosensors and microarrays. Biomolecules can then be immobilized on these surfaces in a highly specific and oriented manner via the biotin-streptavidin interaction.

Experimental Protocols

Activation of the Hydroxyl Group and Conjugation to Carboxylic Acids

The terminal hydroxyl group of this compound can be activated for conjugation to molecules containing carboxylic acid groups using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

This compound

-

Molecule with a carboxylic acid group (e.g., a protein with exposed aspartic or glutamic acid residues)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-Hydroxysuccinimide (NHS) (optional, for increased efficiency)

-

Activation Buffer: MES buffer (pH 4.5-6.0)

-

Reaction Buffer: PBS (pH 7.2-7.5)

-

Quenching solution: Hydroxylamine or Tris buffer

-

Purification column (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and NHS to the solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation with this compound:

-

Dissolve this compound in the Reaction Buffer.

-

Add the activated carboxylic acid solution to the this compound solution. A 10- to 20-fold molar excess of the biotin reagent is recommended.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Remove excess biotin reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

-

Example Protocol: Biotinylation of IgG Antibodies (via NHS Ester derivative)

While this compound has a terminal hydroxyl group, a common strategy for biotinylating proteins is to use an N-hydroxysuccinimide (NHS) ester derivative, such as Biotin-PEG4-NHS. The NHS ester reacts efficiently with primary amines (lysine residues and the N-terminus) on the protein surface.[8] The following is an example protocol for IgG biotinylation.

Materials:

-

IgG antibody

-

Biotin-PEG4-NHS ester

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.[8]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

-

Dialysis cassette or desalting column

Procedure:

-

Prepare the Antibody:

-

Dissolve the IgG in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

-

Prepare the Biotinylation Reagent:

-

Immediately before use, dissolve the Biotin-PEG4-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

-

Biotinylation Reaction:

-

Add a 20- to 50-fold molar excess of the dissolved Biotin-PEG4-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[8]

-

-

Quench the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted biotinylation reagent and byproducts by dialyzing the sample against PBS overnight at 4°C or by using a desalting column.

-

-

Storage:

-

Store the biotinylated antibody under the same conditions as the unlabeled antibody.

-

Visualizing Workflows and Pathways

General Biotinylation Workflow

The following diagram illustrates the general workflow for biotinylating a protein and its subsequent use in a detection assay.

Targeted Drug Delivery Workflow

This diagram shows a conceptual workflow for using a biotin-PEGylated nanoparticle for targeted drug delivery.

Example Signaling Pathway: EGFR

Biotin-PEGylated ligands can be designed to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Upon binding, the ligand can trigger the EGFR signaling cascade, leading to various cellular responses. This diagram illustrates a simplified EGFR signaling pathway.

This technical guide provides a foundational understanding of this compound, its properties, and its applications. For specific experimental designs, further optimization of the provided protocols may be necessary to suit the unique characteristics of the molecules and systems under investigation.

References

- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 2. Biotin-PEG4-alcohol_1217609-84-1_新研博美 [xinyanbm.com]

- 3. purepeg.com [purepeg.com]

- 4. purepeg.com [purepeg.com]

- 5. BIOMATRIK. (+)-Biotin-PEG<sub>4</sub>-OH [biomatrik.com]

- 6. This compound | CAS:1217609-84-1 | Biopharma PEG [biochempeg.com]

- 7. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Biotin-PEG4-OH (CAS No. 1217609-84-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG4-OH, a versatile biotinylation reagent widely used in bioconjugation, drug delivery, and diagnostic tool development.

Core Properties and Specifications

This compound is a bi-functional molecule featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The PEG linker enhances solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.

| Property | Value |

| CAS Number | 1217609-84-1 |

| Synonyms | Biotin-PEG4-Alcohol, (+)-Biotin-PEG4-OH |

| Molecular Formula | C₁₈H₃₃N₃O₆S |

| Molecular Weight | 419.54 g/mol |

| Appearance | White to off-white waxy solid |

| Purity | ≥95% |

| Solubility | Soluble in water, DMSO, and DMF |

| Storage Conditions | Store at -20°C, protected from moisture and light. |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific applications:

-

Bioconjugation: The terminal hydroxyl group can be activated or modified to react with various functional groups on proteins, antibodies, peptides, and other biomolecules, enabling their biotinylation.

-

Targeted Drug Delivery: Biotin-PEGylated nanoparticles and drug conjugates can be targeted to cells overexpressing biotin receptors.[1]

-

PROTAC® Development: The PEG linker is of suitable length for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

-

Immunoassays: Biotinylated molecules are fundamental components of sensitive detection systems like ELISA and Western blotting.

-

Affinity Chromatography: Immobilized biotinylated proteins on streptavidin-coated resins are used for the purification of target molecules.

Experimental Protocols

General Protocol for Activation of this compound and Bioconjugation to Primary Amines

This protocol describes a general two-step procedure for the biotinylation of proteins using this compound. The first step involves the activation of the terminal hydroxyl group to an N-hydroxysuccinimide (NHS) ester. The second step is the reaction of the NHS-activated biotin-PEG4 with primary amines on the target protein.

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Desalting column or dialysis tubing for purification

Step 1: Activation of this compound to Biotin-PEG4-NHS Ester

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and Triethylamine (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the activated Biotin-PEG4-NHS ester solution can be used directly in the next step or purified if necessary.

Step 2: Bioconjugation of Biotin-PEG4-NHS Ester to a Protein

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Calculate the required amount of Biotin-PEG4-NHS ester solution to achieve the desired molar excess (typically 10- to 50-fold molar excess over the protein).

-

Add the calculated volume of the Biotin-PEG4-NHS ester solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

-

Remove the excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.

-

The biotinylated protein is now ready for use in downstream applications. The degree of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Workflow Visualizations

Bioconjugation Workflow

The following diagram illustrates the general workflow for biotinylating a protein with this compound.

PROTAC Development Workflow

Biotin-PEG linkers are integral to the development of PROTACs. The biotin handle facilitates the characterization and pull-down of the PROTAC-target complex.

References

Biotin-PEG4-OH: A Core Component in Modern Bioconjugation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Biotin-PEG4-OH is a bifunctional molecule that has emerged as a cornerstone in bioconjugation, diagnostics, and targeted therapeutics. It consists of three key components: a biotin moiety for high-affinity binding to avidin and streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary hydroxyl (-OH) group. This unique combination of features provides a versatile platform for linking molecules, improving solubility, and enabling targeted biological applications. This guide provides a detailed overview of its properties, applications, and the experimental methodologies that leverage its capabilities.

Physicochemical and Structural Properties

This compound is a water-soluble, white to off-white powder.[1] The PEG4 spacer arm is a critical feature, imparting hydrophilicity to the entire conjugate, which helps to prevent the aggregation of labeled proteins and improves overall solubility in aqueous solutions.[2][3][4][5] This flexible spacer also minimizes steric hindrance, ensuring that the biotin group can efficiently bind to avidin or streptavidin.[2][4][6]

| Property | Value | Reference |

| CAS Number | 1217609-84-1 | [1] |

| Molecular Formula | C18H34N2O5S | [1] |

| Molecular Weight | 390.54 g/mol | [1] |

| Purity | >95% (Typical) | [1] |

| Appearance | White to off-white powder | [1][7] |

| Solubility | Water, DMSO, DMF, DCM | [1][7][8] |

| Storage | ≤ -20°C, protect from moisture | [4][7][9] |

Core Applications in Research and Drug Development

The versatility of this compound stems from its distinct functional ends. The biotin group serves as a powerful affinity tag, while the terminal hydroxyl group is a chemical handle that can be readily modified for further conjugation.

Bioconjugation and Diagnostics

Biotin-PEG linkers are fundamental tools for labeling and detecting biomolecules.[2] The terminal -OH group can be activated or converted into other reactive moieties, such as NHS esters for labeling primary amines (e.g., lysine residues on proteins) or into azides and alkynes for use in click chemistry.[1][10] This allows for the stable attachment of the biotin tag to proteins, peptides, and nucleic acids for use in a variety of assays, including:

-

Enzyme-Linked Immunosorbent Assays (ELISAs)[1][]

-

Immunohistochemistry (IHC)

-

Flow Cytometry

-

Surface modification for biosensors and microarrays[1]

Targeted Drug Delivery

The high-affinity interaction between biotin and its receptors (like the sodium-dependent multivitamin transporter, SMVT, which is often overexpressed on cancer cells) has been explored for targeted drug delivery.[12] Biotin-PEG linkers can be conjugated to nanoparticles, liposomes, or therapeutic agents to facilitate their accumulation at tumor sites.[1] The hydrophilic PEG spacer enhances the pharmacokinetic profile of these conjugates by increasing their solubility and circulation time.[13][14]

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connecting the antibody to the cytotoxic payload is critical. Hydrophilic linkers like this compound are advantageous because many cytotoxic drugs are hydrophobic.[14] Incorporating a PEG linker can increase the overall solubility of the ADC, prevent aggregation, and potentially allow for a higher drug-to-antibody ratio (DAR) without compromising the antibody's stability and binding affinity.[5][14]

PROTACs Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the formation of a stable and effective ternary complex.[15] PEG-based linkers, including derivatives of this compound, are widely used in PROTAC synthesis due to their hydrophilicity and tunable length, which are critical for optimizing PROTAC efficacy.[15][16][17][18]

Experimental Protocols

The terminal hydroxyl group of this compound is not directly reactive with proteins. It must first be activated or converted to a more reactive functional group. A common strategy is its conversion to an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on proteins. The following is a general protocol for biotinylating an antibody (IgG) using a pre-activated Biotin-PEG4-NHS ester.

Protocol: Biotinylation of IgG using Biotin-PEG4-NHS Ester

This protocol is a representative example and may require optimization for specific proteins and applications.[19]

A. Materials Required

-

Biotin-PEG4-NHS Ester: (e.g., Thermo Fisher EZ-Link NHS-PEG4-Biotin)

-

Antibody (IgG): At a concentration of 1-10 mg/mL.

-

Reaction Buffer: Amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0.[19] Avoid buffers containing primary amines like Tris or glycine.[19]

-

Quenching Buffer: 1M Tris-HCl, pH 7.5.

-

Purification Column: Desalting column or dialysis cassette to remove excess, non-reacted biotin.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the NHS ester.

B. Experimental Procedure

-

Preparation of Biotin-PEG4-NHS Ester Stock Solution:

-

The NHS ester is moisture-sensitive.[19] Allow the vial to equilibrate to room temperature before opening.

-

Immediately before use, dissolve the Biotin-PEG4-NHS Ester in DMSO or DMF to a final concentration of 10-20 mM. For example, dissolve 2 mg in 170 µL of ultrapure water or DMSO for a 20mM solution.[19]

-

-

Preparation of Antibody:

-

Dissolve the antibody in the Reaction Buffer at a suitable concentration (e.g., 2 mg/mL).

-

If the antibody is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

-

-

Biotinylation Reaction:

-

Calculate the volume of the biotin stock solution needed to achieve the desired molar excess. A 20 to 50-fold molar excess of biotin reagent to antibody is a common starting point.

-

Add the calculated volume of Biotin-PEG4-NHS Ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[19]

-

-

Quenching the Reaction:

-

(Optional but recommended) Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

-

Purification of Biotinylated Antibody:

-

Remove the excess, non-reacted biotin reagent and reaction byproducts using a desalting column or dialysis against PBS. This step is crucial to prevent interference in downstream applications.

-

-

Storage:

-

Store the purified biotinylated antibody under the same conditions as the original, unlabeled antibody (e.g., at 4°C for short-term or -20°C for long-term storage).

-

Conclusion

This compound is a highly valuable and versatile hydrophilic linker. Its well-defined structure, combining a high-affinity tag with a flexible, water-soluble spacer and a modifiable chemical handle, makes it an indispensable tool. For researchers in drug development, diagnostics, and fundamental life sciences, this linker provides a robust means to improve the solubility of conjugates, enable targeted delivery, and construct complex biomolecular architectures like ADCs and PROTACs, thereby accelerating innovation and discovery.

References

- 1. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]

- 2. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 3. Biotin-PEG4-alcohol - Creative Biolabs [creative-biolabs.com]

- 4. goldbio.com [goldbio.com]

- 5. purepeg.com [purepeg.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 12. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 14. adcreview.com [adcreview.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

The Unseen Engine: A Technical Deep Dive into the PEG4 Spacer of Biotin-PEG4-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and targeted therapeutics, the thoughtful selection of linker molecules is paramount to experimental success. Among these, Biotin-PEG4-OH has emerged as a versatile and widely utilized tool. While the biotin moiety provides a powerful handle for affinity-based applications, it is the often-overlooked tetra-polyethylene glycol (PEG4) spacer and terminal hydroxyl group that endow this molecule with its unique and advantageous properties. This in-depth technical guide serves to elucidate the core characteristics of the PEG4 spacer in this compound, providing researchers with the foundational knowledge to effectively integrate this reagent into their workflows.

Core Properties and Quantitative Data of this compound and its Derivatives

The physicochemical properties of this compound and its activated counterparts are crucial for predicting their behavior in various experimental settings. The PEG4 spacer, in particular, significantly influences solubility, steric hindrance, and aggregation potential.

| Property | This compound | Biotin-PEG4-NHS Ester | Biotin-PEG4-Acid |

| CAS Number | 1217609-84-1[1] | 459426-22-3 | 721431-18-1[2] |

| Molecular Formula | C18H33N3O6S[1] | C25H40N4O10S | C21H37N3O8S[2] |

| Molecular Weight | 419.54 g/mol [1] | 588.67 g/mol | 491.6 g/mol [2] |

| Purity | Typically >95%[1] | Typically >95% | Typically >98%[2] |

| Appearance | White to off-white powder or waxy solid[1] | White to grey amorphous solid | Not specified |

| Solubility | Water-soluble, soluble in DMSO and DMF[1][2] | Soluble in water (10 mg/mL), DMSO, DMF, DCM, THF, Chloroform[3] | Soluble in Water, DMSO, DMF[2] |

| Storage Conditions | -20°C, protected from moisture and light[1] | -20°C, desiccate[3] | -20°C[2] |

| Shelf Life | 12 months when properly stored[1] | Not specified | Not specified |

The Functional Significance of the PEG4 Spacer

The inclusion of a discrete four-unit polyethylene glycol (PEG) chain is a key design feature of this compound, offering several distinct advantages in bioconjugation and other applications:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the entire molecule.[3] This is particularly beneficial when working with hydrophobic biomolecules, reducing the need for organic co-solvents that can denature proteins or disrupt cellular membranes.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG4 spacer arm physically separates the biotin moiety from the conjugated biomolecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin or streptavidin.[3]

-

Minimized Aggregation: For proteins and antibodies, non-specific aggregation can be a significant issue during labeling and storage. The PEG4 spacer helps to prevent this by creating a hydrophilic shell around the molecule, reducing intermolecular hydrophobic interactions.[3]

-

Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making this compound and its conjugates suitable for in vivo and cell-based applications.

Experimental Protocols: Activation and Conjugation

While this compound itself is not directly reactive with common functional groups like amines, its terminal hydroxyl group can be activated to facilitate conjugation. Alternatively, commercially available activated forms, such as the NHS ester, can be used for direct labeling of primary amines.

Protocol 1: Activation of this compound via Tosylation for Amine Coupling

This protocol describes a general method for activating the hydroxyl group of this compound by converting it into a tosylate, which is a good leaving group for subsequent reaction with primary amines.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Molecule to be conjugated (containing a primary amine)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Desalting column or dialysis equipment

Methodology:

-

Dissolution: Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add anhydrous pyridine to the solution.

-

Tosylation: Slowly add p-Toluenesulfonyl chloride (TsCl) to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Biotin-PEG4-OTs.

-

Conjugation to Amine: Dissolve the amine-containing molecule and the purified Biotin-PEG4-OTs in anhydrous DMF.

-

Base Addition: Add triethylamine (TEA) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 24-48 hours.

-

Purification: Purify the resulting biotinylated conjugate using a desalting column or dialysis to remove unreacted reagents.

Protocol 2: Biotinylation of Proteins using Biotin-PEG4-NHS Ester

This protocol outlines a common procedure for labeling proteins with primary amines using the N-hydroxysuccinimide (NHS) ester-activated form of Biotin-PEG4.

Materials:

-

Biotin-PEG4-NHS Ester

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Methodology:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[3]

-

Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[4]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

-

Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the role of this compound in complex biological processes.

References

Biotin-PEG4-OH: A Comprehensive Technical Guide to Synthesis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, purification, and purity analysis of Biotin-PEG4-OH, a crucial heterobifunctional linker in bioconjugation, drug delivery, and diagnostic assay development. This document outlines a representative synthetic pathway and standard analytical protocols to ensure the quality and consistency of this compound for research and development applications.

Introduction

This compound is a versatile molecule that combines the high-affinity binding of biotin to avidin and streptavidin with the benefits of a polyethylene glycol (PEG) spacer. The tetraethylene glycol (PEG4) linker enhances solubility in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions, making it an ideal tool for attaching biotin to various biomolecules and surfaces. The terminal hydroxyl group (-OH) provides a reactive site for further chemical modification, allowing for its incorporation into a wide array of molecular constructs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of an activated biotin derivative with an amino-functionalized PEG4 linker bearing a terminal hydroxyl group. A common and efficient method involves the reaction of N-hydroxysuccinimide (NHS) activated biotin with 11-amino-3,6,9-trioxaundecan-1-ol.

Synthetic Pathway

The logical flow of the synthesis is depicted below, starting from biotin and leading to the final product, this compound.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Biotin

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

11-amino-3,6,9-trioxaundecan-1-ol

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Activation of Biotin (Formation of Biotin-NHS Ester)

-

Dissolve Biotin (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter off the DCU and wash the precipitate with a small amount of DMF.

-

The filtrate containing the Biotin-NHS ester is used directly in the next step.

Step 2: Coupling of Biotin-NHS with Amino-PEG4-OH

-

Dissolve 11-amino-3,6,9-trioxaundecan-1-ol (1 equivalent) in anhydrous DMF.

-

Add triethylamine (1.5 equivalents) to the solution to act as a base.

-

Slowly add the Biotin-NHS ester solution from Step 1 to the amino-PEG-alcohol solution with vigorous stirring.

-

Let the reaction proceed at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is typically employed.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Caption: Purification of this compound.

Experimental Protocol: Purification

-

Solvent Removal: Remove the DMF from the reaction mixture under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Extraction:

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

This removes unreacted amines, acids, and water-soluble impurities.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Silica Gel Column Chromatography:

-

Purify the crude product by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

-

Collect fractions and analyze by TLC to identify the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white to off-white solid or a viscous oil.

-

Purity Analysis

To ensure the quality of the synthesized this compound, a combination of analytical techniques should be employed to confirm its identity and determine its purity. Commercially available this compound typically has a purity of ≥95%[1].

Quantitative Data Summary

| Parameter | Typical Value | Method of Analysis |

| Purity | ≥95% - >98% | HPLC, NMR |

| Molecular Formula | C₁₈H₃₃N₃O₆S | Mass Spectrometry |

| Molecular Weight | 419.54 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid or viscous oil | Visual Inspection |

Experimental Protocols: Purity Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Expected Result: A single major peak corresponding to this compound. Purity is calculated from the peak area percentage.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the biotin moiety (e.g., protons on the ureido and thiophene rings) and the PEG linker (e.g., the repeating -OCH₂CH₂O- units).

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Expected Result: The obtained spectra should be consistent with the proposed structure of this compound, and the absence of significant impurity peaks confirms the purity.

4.2.3. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Analysis Mode: Positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z ≈ 420.2) and/or its sodium adduct ([M+Na]⁺ at m/z ≈ 442.2). This confirms the molecular weight of the synthesized compound.

Storage and Handling

This compound should be stored at -20°C in a desiccated environment to prevent degradation from moisture and light. When handling, it is important to bring the container to room temperature before opening to avoid condensation. For solution-based applications, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Conclusion

The successful synthesis and purification of high-purity this compound is essential for its effective use in various biochemical and biomedical applications. The detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to produce and characterize this important linker. Rigorous purity analysis using a combination of HPLC, NMR, and MS is crucial to validate the quality of the final product and ensure the reliability and reproducibility of subsequent experiments.

References

The Versatility of Biotin-PEG Linkers: A Technical Guide for Researchers

Introduction

In the landscape of modern life sciences and drug development, the ability to specifically label, purify, and target biomolecules is paramount. Biotin-PEG linkers have emerged as indispensable tools in this arena, offering a powerful combination of the highly specific and robust biotin-avidin interaction with the advantageous physicochemical properties of polyethylene glycol (PEG). This technical guide provides an in-depth exploration of the core applications of biotin-PEG linkers, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles, provide detailed experimental methodologies, present quantitative data for comparative analysis, and visualize complex workflows and pathways to facilitate a comprehensive understanding of this versatile technology.

The core utility of biotin-PEG linkers lies in the synergistic effect of their two key components. Biotin, a small vitamin, exhibits an extraordinarily high affinity for the proteins avidin and streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making it one of the strongest known non-covalent interactions in nature.[1][2] This near-irreversible binding forms the basis for highly specific and sensitive detection, immobilization, and purification strategies.[2]

The PEG spacer, a hydrophilic and flexible polymer, confers several crucial advantages. It enhances the water solubility of biotinylated molecules, reduces aggregation, and minimizes non-specific binding to surfaces and other proteins.[3] Furthermore, the PEG linker acts as a flexible spacer arm, mitigating steric hindrance and allowing the biotin moiety to efficiently access the deep binding pocket of avidin or streptavidin.[3] The length of the PEG chain can be precisely controlled to optimize the distance between the biotin and the conjugated biomolecule for specific applications.[4]

This guide will explore the application of biotin-PEG linkers in key research areas, including targeted drug delivery, protein purification, immunoassays, and cell biology, providing the necessary technical details to empower researchers to effectively harness the potential of this powerful bioconjugation tool.

Targeted Drug Delivery

Biotin-PEG linkers are instrumental in the development of targeted drug delivery systems, enabling the specific delivery of therapeutic payloads to diseased cells, particularly cancer cells that overexpress biotin receptors.[5] This targeting strategy enhances therapeutic efficacy while minimizing off-target toxicity. Biotin-PEG linkers can be conjugated to a variety of drug delivery vehicles, including nanoparticles and liposomes.

Biotin-PEG Functionalized Nanoparticles

Nanoparticles functionalized with biotin-PEG linkers can encapsulate or be conjugated with therapeutic agents. The PEG component provides a "stealth" layer, reducing clearance by the reticuloendothelial system and prolonging circulation time, while the biotin moiety facilitates active targeting to tumor cells.[5]

| Parameter | Value | Reference |

| Biotin-PEG-Linker Molecular Weight (Monothiol) | 5 kDa | [1] |

| Biotin-PEG-Linker Molecular Weight (Cyclic Disulfide) | 8.4 kDa | [1] |

| Biotin-PEG-Linker Molecular Weight (Trithiol) | 15 kDa | [1] |

| Gold Nanoparticle Concentration | 5 nM | [1] |

| PEG-Biotin Linker Concentration for Conjugation | 4 µM | [1] |

This protocol describes the synthesis of gold nanoparticles functionalized with thiol-terminated biotin-PEG linkers.

Materials:

-

Gold Nanoparticles (e.g., 15-80 nm diameter)

-

Monothiol-PEG-Biotin, Cyclic Disulfide-PEG-Biotin, or Trithiol-PEG-Biotin

-

Buffer Solution: 1.5 M NaCl, 100 mM phosphate (pH 7.2), 1% BSA, 0.2% Tween 20

-

5 M NaCl

-

Nanopure water

-

Low-retention microcentrifuge tubes

Procedure:

-

Mix a 5 nM solution of gold nanoparticles with a 4 µM solution of the desired PEG-biotin linker (monothiol, cyclic disulfide, or trithiol).[1]

-

Shake the mixture at 25°C for 24 hours.[1]

-

Add the buffer solution to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween 20.[1]

-

Incubate for an additional hour with shaking at 25°C.[1]

-

Increase the salt concentration to 0.3 M NaCl using a 5 M NaCl solution and continue shaking at 25°C for 1 hour.[1]

-

To remove excess reagents, centrifuge the solution in low-retention tubes at 12,000 x g for 25 minutes at 25°C.[1]

-

Carefully remove the supernatant and wash the nanoparticle pellet twice with nanopure water.[1]

-

Resuspend the final biotin-PEG-functionalized gold nanoparticles in a suitable buffer (e.g., 1x PBS with 0.1% BSA and 0.02% Tween 20) and store at 4°C.[1]

Caption: Workflow of targeted drug delivery using biotin-PEG functionalized nanoparticles.

Biotin-PEGylated Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Incorporating biotin-PEG-lipids into the liposome formulation allows for targeted delivery to cells expressing biotin receptors.

This protocol outlines a general method for preparing biotinylated liposomes using the lipid film hydration technique.[6]

Materials:

-

Phospholipids (e.g., Egg Phosphatidylcholine - EPC)

-

Cholesterol

-

Biotin-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)])

-

Chloroform

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the lipids (e.g., EPC and cholesterol in a desired molar ratio, such as 65:30) and Biotin-PEG-DSPE (e.g., 5 mole %) in chloroform in a round-bottom flask.[6]

-

Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator under reduced pressure.

-

Further dry the lipid film under vacuum for at least 4 hours to remove any residual solvent.[6]

-

Hydrate the dry lipid film with PBS (pH 7.4) by vortexing or gentle agitation to form multilamellar vesicles (MLVs).[6] The final lipid concentration is typically in the range of 4 mg/mL.[6]

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated 10-20 times.

-

The resulting biotin-PEGylated liposomes can be purified from unencapsulated material by size exclusion chromatography or dialysis.

Protein Purification

The high-affinity interaction between biotin and streptavidin/avidin is widely exploited for the purification of biotinylated proteins and their complexes using affinity chromatography.[7][8] Biotin-PEG linkers facilitate this process by ensuring efficient binding of the tagged protein to the affinity matrix.

Quantitative Data: Biotin-Avidin/Streptavidin Interaction

| Parameter | Avidin | Streptavidin | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | [1] |

| Binding Affinity | Very High | Very High | |

| Non-specific Binding | Can be high | Lower than avidin | |